EGFR Inhibitory Activity of Indole-Aminoquinazoline Hybrids Derived from 4-Chloro-2-phenylquinazoline
Derivatives of 4-chloro-2-phenylquinazoline, specifically indole-aminoquinazoline hybrids (compounds 4f and 4g), demonstrated potent EGFR inhibitory activity with IC50 values comparable to the clinically approved drug gefitinib . The 4-chloro handle enabled the key amination step to introduce the indole moiety, which is essential for the observed activity .
| Evidence Dimension | EGFR Inhibitory Activity (IC50, nM) |
|---|---|
| Target Compound Data | Compound 4f: IC50 = 52.5 nM; Compound 4g: IC50 = 40.7 nM |
| Comparator Or Baseline | Gefitinib: IC50 = 38.9 nM |
| Quantified Difference | Compound 4g exhibited activity within 1.8 nM of gefitinib. |
| Conditions | In vitro EGFR kinase inhibition assay; synthesized from 2-aryl-4-chloroquinazolines via amination. |
Why This Matters
This data demonstrates that 4-chloro-2-phenylquinazoline is a viable starting material for synthesizing EGFR inhibitors with nanomolar potency, comparable to an established clinical kinase inhibitor.
